molecular formula C10H15NOS B13054259 (1R,2R)-1-Amino-1-(3-methylthiophenyl)propan-2-OL

(1R,2R)-1-Amino-1-(3-methylthiophenyl)propan-2-OL

Cat. No.: B13054259
M. Wt: 197.30 g/mol
InChI Key: OEZDLOLXBIECOF-XCBNKYQSSA-N
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Description

(1R,2R)-1-Amino-1-(3-methylthiophenyl)propan-2-OL is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a thiophenyl group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(3-methylthiophenyl)propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are designed to produce the compound in large quantities while maintaining high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(3-methylthiophenyl)propan-2-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.

Scientific Research Applications

(1R,2R)-1-Amino-1-(3-methylthiophenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3-methylthiophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(3-ethylthiophenyl)propan-2-OL

Uniqueness

(1R,2R)-1-Amino-1-(3-methylthiophenyl)propan-2-OL is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(3-methylsulfanylphenyl)propan-2-ol

InChI

InChI=1S/C10H15NOS/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10+/m1/s1

InChI Key

OEZDLOLXBIECOF-XCBNKYQSSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC(=CC=C1)SC)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)SC)N)O

Origin of Product

United States

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